(5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 359609-32-8
VCID: VC8268236
InChI: InChI=1S/C13H12BrNO3S2/c1-3-18-11-8(14)4-7(5-9(11)17-2)6-10-12(16)15-13(19)20-10/h4-6H,3H2,1-2H3,(H,15,16,19)/b10-6-
SMILES: CCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=S)S2)OC
Molecular Formula: C13H12BrNO3S2
Molecular Weight: 374.3 g/mol

(5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

CAS No.: 359609-32-8

Cat. No.: VC8268236

Molecular Formula: C13H12BrNO3S2

Molecular Weight: 374.3 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one - 359609-32-8

Specification

CAS No. 359609-32-8
Molecular Formula C13H12BrNO3S2
Molecular Weight 374.3 g/mol
IUPAC Name (5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C13H12BrNO3S2/c1-3-18-11-8(14)4-7(5-9(11)17-2)6-10-12(16)15-13(19)20-10/h4-6H,3H2,1-2H3,(H,15,16,19)/b10-6-
Standard InChI Key DWGIHJSRNLEFOQ-POHAHGRESA-N
Isomeric SMILES CCOC1=C(C=C(C=C1Br)/C=C\2/C(=O)NC(=S)S2)OC
SMILES CCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=S)S2)OC
Canonical SMILES CCOC1=C(C=C(C=C1Br)C=C2C(=O)NC(=S)S2)OC

Introduction

The compound (5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, and is substituted with a benzylidene group that includes bromo, ethoxy, and methoxy functionalities.

Synthesis

The synthesis of thiazole derivatives often involves condensation reactions between thiazole precursors and aldehydes. For (5E)-5-(3-Bromo-4-ethoxy-5-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, a plausible synthetic route could involve the reaction of 2-mercapto-1,3-thiazol-4(5H)-one with 3-bromo-4-ethoxy-5-methoxybenzaldehyde in the presence of a suitable catalyst or base.

Biological Activities

Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. These activities are often attributed to their ability to interact with enzymes or cellular structures.

Antimicrobial Activity

Thiazoles can exhibit antimicrobial effects by disrupting microbial cell walls or interfering with essential enzymes.

Anticancer Activity

Some thiazole derivatives have shown promise in anticancer applications, potentially through mechanisms involving apoptosis induction or inhibition of tumor growth.

Antioxidant Activity

Thiazole compounds may demonstrate antioxidant properties, which can protect cells from oxidative stress.

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